molecular formula C21H15NO6 B3643523 3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3643523
M. Wt: 377.3 g/mol
InChI Key: CPSFHMMWDKNISM-UHFFFAOYSA-N
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Description

3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzochromenones This compound is characterized by its unique structure, which includes a methoxy group and a nitrophenyl group attached to a benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzochromenone Core: This step involves the cyclization of a suitable precursor to form the benzochromenone core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, followed by a coupling reaction with the benzochromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzochromenone core can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE: This compound has a similar structure but includes a tetrahydrobenzochromenone core.

    7-METHOXY-5,11,12-TRIHYDROXYCOUMESTAN: This compound shares the methoxy and chromenone features but has additional hydroxyl groups.

Uniqueness

3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-26-19-9-6-14(22(24)25)10-13(19)12-27-15-7-8-17-16-4-2-3-5-18(16)21(23)28-20(17)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSFHMMWDKNISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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